molecular formula C8H5FN2O B12962294 4-Hydroxy-7-fluoro-[1,8]naphthyridine

4-Hydroxy-7-fluoro-[1,8]naphthyridine

Cat. No.: B12962294
M. Wt: 164.14 g/mol
InChI Key: JJGSJGNHLVBJAX-UHFFFAOYSA-N
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Description

7-Fluoro-1,8-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,8-naphthyridin-4-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement.

Industrial Production Methods: Industrial production of 7-Fluoro-1,8-naphthyridin-4-ol typically involves optimized synthetic routes that ensure high yield and purity. The use of metal-catalyzed synthesis and multicomponent reactions are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,8-naphthyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of naphthyridine quinones.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-1,8-naphthyridin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1,8-naphthyridin-4-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

7-fluoro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)

InChI Key

JJGSJGNHLVBJAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)C=CN2)F

Origin of Product

United States

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